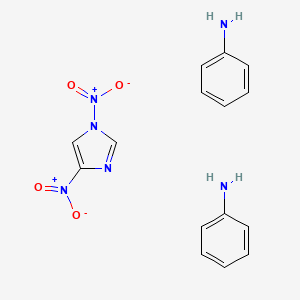
Aniline;1,4-dinitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline;1,4-dinitroimidazole is a compound that combines the aromatic amine aniline with the heterocyclic imidazole ring substituted with two nitro groups at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aniline;1,4-dinitroimidazole typically involves the nitration of imidazole derivatives. One common method includes the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) under controlled temperature conditions . The reaction conditions, such as the ratio of HNO₃ to H₂SO₄ and the temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Aniline;1,4-dinitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Aniline;1,4-dinitroimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Aniline;1,4-dinitroimidazole involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
- 2,4-dinitro-1H-imidazole (2,4-DNI)
- 1-methyl-2,4,5-trinitroimidazole (MTNI)
- Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX)
- Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX)
Comparison: Aniline;1,4-dinitroimidazole is unique due to the presence of both aniline and nitroimidazole moieties, which confer distinct chemical and biological properties. Compared to other nitroimidazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
664992-82-9 |
|---|---|
Fórmula molecular |
C15H16N6O4 |
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
aniline;1,4-dinitroimidazole |
InChI |
InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H |
Clave InChI |
RKHROSOFHXVOIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


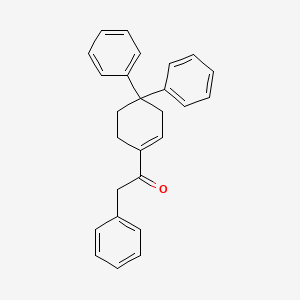
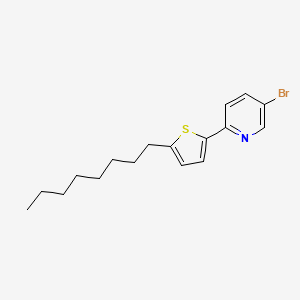
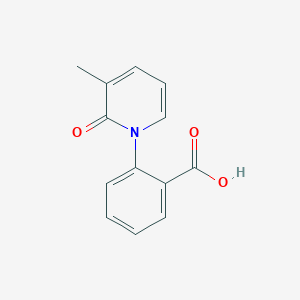
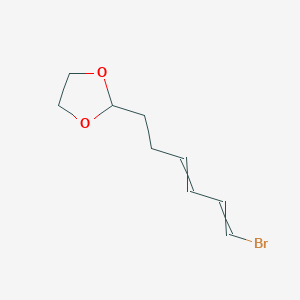
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

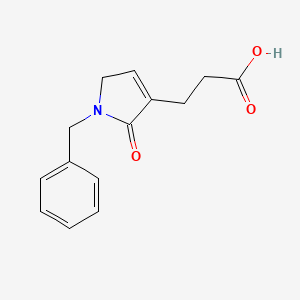

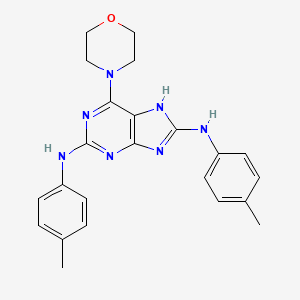
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
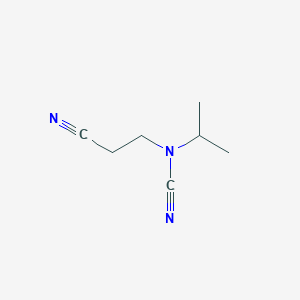
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
